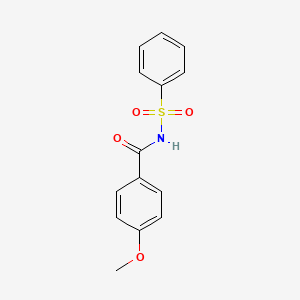

N-(Benzenesulfonyl)-4-methoxybenzamide

Descripción

N-(Benzenesulfonyl)-4-methoxybenzamide is a sulfonamide derivative characterized by a benzenesulfonyl group attached to a 4-methoxybenzamide scaffold. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their versatile hydrogen-bonding capabilities and structural rigidity . The 4-methoxybenzamide moiety is common in pharmaceuticals, often contributing to enhanced bioavailability and target binding .

Propiedades

Número CAS |

22017-48-7 |

|---|---|

Fórmula molecular |

C14H13NO4S |

Peso molecular |

291.32 g/mol |

Nombre IUPAC |

N-(benzenesulfonyl)-4-methoxybenzamide |

InChI |

InChI=1S/C14H13NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |

Clave InChI |

NKOOPWUVVICBSK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for N-(Benzenesulfonyl)-4-methoxybenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(Benzenesulfonyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzenesulfonylbenzamide.

Reduction: Formation of N-(benzenesulfonyl)-4-methoxybenzylamine.

Substitution: Formation of various substituted benzenesulfonylbenzamides depending on the substituent used.

Aplicaciones Científicas De Investigación

N-(Benzenesulfonyl)-4-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mecanismo De Acción

The mechanism of action of N-(Benzenesulfonyl)-4-methoxybenzamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparación Con Compuestos Similares

The following analysis compares N-(benzenesulfonyl)-4-methoxybenzamide with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs with Sulfonamide/Amide Groups

Key Observations :

- The benzenesulfonyl group in the target compound imparts higher acidity to the N–H bond compared to simple benzamides, affecting hydrogen-bonding interactions .

Electronic and Steric Effects of Substituents

- Methoxy vs. Ethoxy Groups :

- Bromo and Nitro Substituents :

Stability and Reactivity

- pH-Dependent Hydrolysis: Conjugates of 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show instability at pH <5.2 due to P–N bond cleavage, whereas sulfonamides like the target compound are generally more resistant to hydrolysis under acidic conditions .

- Thermal Stability :

- Crystallographic data for N-(4-Methoxyphenyl)benzenesulfonamide () reveals planar geometry with strong intermolecular hydrogen bonds (N–H···O=S), contributing to thermal stability up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.